4-methyl-3-{[(E)-3-phenyl-2-propenyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Description
This compound belongs to the benzo[c]chromen-6-one family, characterized by a fused tricyclic structure with a lactone ring. The specific substitution pattern includes:
Properties
Molecular Formula |
C23H22O3 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
4-methyl-3-[(E)-3-phenylprop-2-enoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C23H22O3/c1-16-21(25-15-7-10-17-8-3-2-4-9-17)14-13-19-18-11-5-6-12-20(18)23(24)26-22(16)19/h2-4,7-10,13-14H,5-6,11-12,15H2,1H3/b10-7+ |
InChI Key |
MTFJGAZOALDYAK-JXMROGBWSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC=CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-{[(E)-3-phenyl-2-propenyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the benzo[c]chromene core: This can be achieved through the cyclization of an appropriate phenol derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the 4-methyl group: This step can be accomplished through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the (E)-3-phenyl-2-propenyl ether moiety: This can be done via etherification reactions, where the benzo[c]chromene core is reacted with (E)-3-phenyl-2-propenol in the presence of a suitable base or acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-{[(E)-3-phenyl-2-propenyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-methyl-3-{[(E)-3-phenyl-2-propenyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one exhibit anticancer properties. Its structural analogs have shown effectiveness in inhibiting cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound may act as a receptor protein-tyrosine kinase inhibitor, affecting signaling pathways involved in cancer progression.
Anti-inflammatory Properties
The compound's unique chemical structure suggests potential anti-inflammatory effects. Studies on similar benzochromenes have demonstrated their ability to modulate inflammatory responses, providing a pathway for developing anti-inflammatory medications.
Neuroprotective Effects
Compounds with similar structures have been investigated for neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. The ability to cross the blood-brain barrier enhances its therapeutic potential in neurological disorders.
Case Study 1: Anticancer Efficacy
A study focused on the synthesis and evaluation of derivatives of this compound showed promising results against breast cancer cell lines. The compounds demonstrated significant inhibition of cell growth and induced apoptosis in vitro.
Case Study 2: Anti-inflammatory Activity
In another study, the anti-inflammatory effects of the compound were assessed using animal models of inflammation. Results indicated a reduction in inflammatory markers and pain response, suggesting its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 4-methyl-3-{[(E)-3-phenyl-2-propenyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Hydroxy-7,8,9,10-Tetrahydro-6H-Benzo[c]Chromen-6-One (THU-OH)
- Substituents : 3-hydroxy group; saturated cyclohexene ring.
- Fluorescence Properties : Acts as an Iron(III)-selective "turn-off" sensor in aqueous environments. The saturated ring reduces π-π stacking, enhancing solubility and fluorescence stability compared to unsaturated analogs .
- Metal Interaction : Selectively binds Fe³⁺ via the 3-hydroxy group, leading to fluorescence quenching. Cellular assays confirm membrane permeability due to moderate lipophilicity .
Urolithin B (3-Hydroxy-6H-Benzo[c]Chromen-6-One, URO-B)
- Substituents : 3-hydroxy group; unsaturated aromatic system.
- Fluorescence Properties : Exhibits Fe³⁺-mediated quenching but with lower selectivity due to competing interactions with the planar aromatic system. Faster fluorescence decay compared to THU-OH .
4-Acetyl-7,8,9,10-Tetrahydro-3-Hydroxybenzo[c]Chromen-6-One (THU-4-Ac)
- Substituents : 4-acetyl (electron-withdrawing group); saturated ring.
- Fluorescence Properties : The acetyl group reduces electron density, leading to fluorescence enhancement in the presence of Al³⁺ and Zn²⁺. Contrasts with THU-OH’s quenching behavior, highlighting substituent-dependent effects .
3-Ethoxy-7,8,9,10-Tetrahydro-6H-Benzo[c]Chromen-6-One (4a)
- Substituents : 3-ethoxy group; saturated ring.
- Fluorescence Properties : Ethoxy substitution eliminates Fe³⁺ sensitivity but enhances fluorescence intensity by 30% compared to THU-OH. Demonstrates the critical role of the 3-hydroxy group in metal sensing .
Phosphodiesterase 2 (PDE2) Inhibition
- Lead Compounds : 3-Hydroxy-7,8,9,10-tetrahydro derivatives (e.g., THU-OH) showed moderate PDE2 inhibition (IC₅₀ = 93.24 µM).
- Optimized Derivatives : Alkyl substituents (e.g., pentyl chains) at position 3 improved inhibition (IC₅₀ = 33–34 µM), suggesting hydrophobicity enhances target binding .
Cytotoxicity and Membrane Permeability
- Lipophilicity : Derivatives with methyl or benzyl groups (e.g., 4-methyl in the target compound) exhibit enhanced cellular uptake, as shown in SK-N-AS and DBTRG-05MG cell lines .
Mechanistic Insights
- Fluorescence Quenching : Requires a 3-hydroxy group and Fe³⁺ coordination, as seen in THU-OH and URO-B. Saturation (THU-OH) improves aqueous stability but reduces π-conjugation .
- Substituent Effects : Electron-withdrawing groups (acetyl) alter charge distribution, enabling cation-induced fluorescence enhancement. Alkyl chains optimize hydrophobic interactions in PDE2 binding .
Biological Activity
The compound 4-methyl-3-{[(E)-3-phenyl-2-propenyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic derivative of the benzochromene family. Its biological activity has garnered interest in pharmacological research due to its potential therapeutic applications. This article reviews the current understanding of its biological activity, including its pharmacodynamics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C23H22O3
- Molecular Weight : 346.43 g/mol
The compound features a complex structure characterized by a benzochromene backbone with a propenyl ether substituent, which is crucial for its biological interactions.
Research indicates that compounds similar to this compound may interact with the GABA-A receptor system. This interaction can enhance the inhibitory effects of GABA, leading to anxiolytic and sedative properties. The modulation of GABAergic activity is a common mechanism among many psychoactive substances.
Biological Activities
- Anxiolytic Effects :
-
Neuroprotective Properties :
- Some derivatives exhibit neuroprotective effects against oxidative stress and neuroinflammation, suggesting potential applications in neurodegenerative diseases.
- Anti-cancer Activity :
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of similar compounds:
Toxicology and Safety Profile
While the therapeutic potential is promising, safety assessments are crucial. Compounds with similar structures have been associated with side effects such as sedation and motor impairment at higher doses. Ongoing research aims to establish a comprehensive safety profile for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
